molecular formula C24H20O7S B2635320 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate CAS No. 869341-50-4

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate

Cat. No. B2635320
CAS RN: 869341-50-4
M. Wt: 452.48
InChI Key: YWKBGWZYYXPSRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate is a chemical compound that has been widely used in scientific research. It is a derivative of the flavone family and has been found to possess a range of pharmacological properties.

Scientific Research Applications

  • Crystal Structure Analysis :

    • A study determined the crystal structure of a related compound, Poly[(acetone-O)-3-((3,4-dimethoxyphenyl)(4-hydroxy-2-oxo-2H-chromen-3-yl)methyl)-(2-oxo-2H-chromen-4-olate)sodium], using X-ray crystallography. This compound crystallizes in an orthorhombic system, providing insights into its molecular arrangement and potential applications in material science and chemistry (Penkova, Retailleau, & Manolov, 2010).
  • Anticancer Activity :

    • Novel coumarin derivatives, including 3,4,5-trimethoxyphenyl coumarin derivatives, were synthesized and evaluated for antitumor activity against various human cancer cell lines. These derivatives exhibited inhibitory activity, suggesting potential applications in cancer research (Shi et al., 2020).
  • Hypoxia Inducible Factor-1 (HIF-1) Pathway Inhibition :

    • Research explored the structure-activity relationship of arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a HIF-1 pathway inhibitor. This study is significant for understanding how chemical modifications can optimize the pharmacological properties of cancer therapeutics (Mun et al., 2012).
  • Antibacterial Activity :

    • Derivatives from Chromen-2-one, including compounds with the benzenesulfonyl chloride group, were tested for antibacterial activity against various bacterial cultures. This research contributes to the development of new antibacterial agents (Behrami, 2018).
  • VEGFR-2 Inhibitors :

    • Novel sulfonamides with a 3,4-dimethoxyphenyl moiety were synthesized and evaluated for their anticancer activity and ability to inhibit vascular endothelial growth factor receptor (VEGFR)-2. This research aids in the development of new cancer therapies (Ghorab et al., 2016).
  • Antioxidant Properties :

    • An investigation measured the antioxidant activity of 4-hydroxycoumarin derivatives, including compounds related to 3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate. This contributes to the understanding of their potential use as antioxidants in pharmaceuticals (Stanchev et al., 2009).
  • Ultrasound- or Microwave-Assisted Baeyer–Villiger Oxidation :

    • A study on a sulfonated Schiff base dimethyltin(IV) coordination polymer, related to the target compound, described its application as a catalyst for Baeyer–Villiger oxidation under specific conditions. This contributes to the field of green chemistry and catalysis (Martins et al., 2016).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-(3,4-dimethoxyphenyl)-4-methyl-2-oxo-2H-chromen-6-yl benzenesulfonate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with aromatic-amino-acid aminotransferase, which is involved in the metabolism of aromatic amino acids . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses, thereby altering cellular metabolism and promoting cell survival under stress conditions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby modulating signal transduction pathways . Additionally, it can induce changes in gene expression by interacting with transcription factors.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its efficacy. In vitro studies have shown that it remains stable under physiological conditions for extended periods, while in vivo studies indicate that it can have long-term effects on cellular function, including sustained modulation of metabolic pathways .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, it has been observed to enhance cellular function and promote cell survival. At high doses, it can exhibit toxic effects, including oxidative stress and apoptosis . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as aromatic-amino-acid aminotransferase, influencing the metabolism of aromatic amino acids . Additionally, it can affect metabolic flux and alter metabolite levels, thereby impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target tissues, thereby enhancing its efficacy . The compound’s distribution is also influenced by its physicochemical properties, such as solubility and molecular weight.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it influences mitochondrial function and energy metabolism .

properties

IUPAC Name

[3-(3,4-dimethoxyphenyl)-4-methyl-2-oxochromen-6-yl] benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20O7S/c1-15-19-14-17(31-32(26,27)18-7-5-4-6-8-18)10-12-20(19)30-24(25)23(15)16-9-11-21(28-2)22(13-16)29-3/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKBGWZYYXPSRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=C(C=C2)OS(=O)(=O)C3=CC=CC=C3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.